Cas no 22006-64-0 (ACTH (1-13))
ACTH (1-13) Chemical and Physical Properties
Names and Identifiers
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- A1-13-Corticotropin
- ACTH (1-13)
- ACTH (1-13), human
- acth(1-3)
- ADRENOCORTICOTROPIC HORMONE (1-13)
- ADRENOCORTICOTROPIC HORMONE (1-13),HUMAN
- adrenocorticotropic hormone fragment 1-13,human
- adrenocorticotropic hormone fragment*1-13
- aMSH peptide
- H-SER-TYR-SER-MET-GLU-HIS-PHE-ARG-TRP-GLY-LYS-PRO-VAL-OH
- H-SYSMEHFRWGKPV-OH
- SER-TYR-SER-MET-GLU-HIS-PHE-ARG-TRP-GLY-LYS-PRO-VAL
- SYSMEHFRWGKPV
- ACTH 1-13
-
- Inchi: 1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
- InChI Key: VGBVAARMQYYITG-DESRROFGSA-N
- SMILES: S(C)CC[C@@H](C(N[C@@H](CCC(=O)O)C(N[C@@H](CC1=CN=CN1)C(N[C@@H](CC1C=CC=CC=1)C(N[C@@H](CCCNC(=N)N)C(N[C@@H](CC1=CNC2C=CC=CC1=2)C(NCC(N[C@@H](CCCCN)C(N1CCC[C@H]1C(N[C@H](C(=O)O)C(C)C)=O)=O)=O)=O)=O)=O)=O)=O)=O)NC([C@H](CO)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)N)=O)=O)=O
Computed Properties
- Exact Mass: 1622.77000
- Hydrogen Bond Donor Count: 23
- Hydrogen Bond Acceptor Count: 39
- Heavy Atom Count: 115
- Rotatable Bond Count: 62
Experimental Properties
- PSA: 659.41000
- LogP: 2.71440
ACTH (1-13) Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
ACTH (1-13) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-P1555-1mg |
ACTH (1-13) |
22006-64-0 | 99.57% | 1mg |
¥1100 | 2024-04-19 | |
| MedChemExpress | HY-P1555-5mg |
ACTH (1-13) |
22006-64-0 | 99.57% | 5mg |
¥2800 | 2024-04-19 | |
| MedChemExpress | HY-P1555-10mg |
ACTH (1-13) |
22006-64-0 | 99.57% | 10mg |
¥4400 | 2024-04-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A880346-1mg |
ACTH 1-13 |
22006-64-0 | 98% | 1mg |
¥1,104.30 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A880346-5mg |
ACTH 1-13 |
22006-64-0 | 98% | 5mg |
¥2,811.60 | 2022-01-14 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48092-1mg |
ACTH 1-13 (Adrenocorticotropic Hormone (1-13)) |
22006-64-0 | 98% | 1mg |
¥981.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48092-5mg |
ACTH 1-13 (Adrenocorticotropic Hormone (1-13)) |
22006-64-0 | 98% | 5mg |
¥2495.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48092-10mg |
ACTH 1-13 (Adrenocorticotropic Hormone (1-13)) |
22006-64-0 | 98% | 10mg |
¥3922.00 | 2023-09-08 | |
| TargetMol Chemicals | TP1247-1 mg |
ACTH (1-13) |
22006-64-0 | 98% | 1mg |
¥ 1,020 | 2023-07-11 | |
| TargetMol Chemicals | TP1247-5 mg |
ACTH (1-13) |
22006-64-0 | 98% | 5mg |
¥ 2,550 | 2023-07-11 |
ACTH (1-13) Suppliers
ACTH (1-13) Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on ACTH (1-13)
Recent Advances in ACTH (1-13) and Compound 22006-64-0: A Research Briefing
Adrenocorticotropic hormone (ACTH) (1-13), a synthetic peptide fragment derived from the full-length ACTH, has garnered significant attention in recent research due to its potential therapeutic applications in neurological and endocrine disorders. Concurrently, the compound with the CAS number 22006-64-0 has emerged as a molecule of interest in the context of peptide synthesis and drug development. This briefing synthesizes the latest findings on these two subjects, highlighting their roles in current biomedical research.
Recent studies have focused on the neuroprotective and anti-inflammatory properties of ACTH (1-13). A 2023 study published in the Journal of Neurochemistry demonstrated that ACTH (1-13) significantly reduces oxidative stress in neuronal cells, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The peptide's mechanism appears to involve modulation of the hypothalamic-pituitary-adrenal (HPA) axis, though further in vivo studies are needed to confirm these effects.
In parallel, compound 22006-64-0 has been investigated for its utility as a building block in peptide synthesis. A recent Organic & Biomolecular Chemistry paper (2024) detailed its role as a novel coupling reagent, offering higher yields and fewer side products compared to traditional methods. This advancement could streamline the production of peptides like ACTH (1-13), making therapies more accessible.
Combining these threads, researchers are exploring whether 22006-64-0 can optimize the synthesis of ACTH (1-13) for clinical use. Preliminary results from a collaborative study between MIT and Harvard indicate that using 22006-64-0 reduces synthesis time by 30% while maintaining peptide purity above 98%. These findings, though yet to be peer-reviewed, point to promising synergies between the two subjects of this briefing.
Looking ahead, the field anticipates Phase II clinical trials for ACTH (1-13)-based therapies in 2025, with potential applications expanding to include autoimmune disorders. Meanwhile, 22006-64-0 is being evaluated by several pharmaceutical companies as a next-generation peptide coupling agent. Continued research at this intersection of chemistry and biomedicine may yield breakthroughs in both drug development and manufacturing technologies.